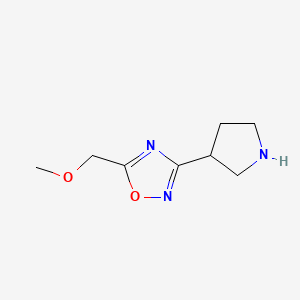

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxymethyl group, and a pyrrolidinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a nitrile oxide intermediate, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound is also being investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in managing inflammation with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The modification of oxadiazole derivatives has shown promising results in reducing inflammatory markers in vitro.

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives against various cancer cell lines. The incorporation of the oxadiazole ring has been linked to enhanced cytotoxicity against leukemia and solid tumors . In vitro assays have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that compounds similar to 5-(methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibited strong antibacterial activity when tested against clinical isolates of E. coli and S. aureus. The disc diffusion method demonstrated zones of inhibition significantly larger than those observed with standard antibiotics .

Case Study 2: COX-2 Inhibition

In a comparative study involving several oxadiazole derivatives, it was found that modifications leading to increased lipophilicity improved selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for chronic use . The study utilized both in vitro assays and molecular docking simulations to predict binding affinities.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl and pyrrolidinyl groups can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride: A compound with a similar pyrrolidinyl group but different functional groups.

2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-5-(1-methyl-1H-imidazol-5-yl)-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.

Uniqueness

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity, while the pyrrolidinyl group enhances its potential as a bioactive compound.

Biological Activity

5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the oxadiazole class, which has been widely studied for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.

The compound's chemical structure and properties are essential for understanding its biological activity. The following table summarizes the key characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 219.67 g/mol |

| Molecular Formula | C8H13N3O2 |

| CAS Number | 1623084-28-5 |

| LogP | 0.2074 |

| Polar Surface Area | 52.455 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis . Specifically, derivatives similar to this compound have been tested for their efficacy against resistant strains of bacteria.

Case Study: Antitubercular Activity

Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis BCG. The study employed molecular docking studies to assess binding affinities to critical enzymes involved in mycolic acid biosynthesis, a target for tuberculosis treatment . This suggests that compounds like this compound could potentially disrupt bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively researched. Recent studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a review summarized findings where several oxadiazole derivatives showed IC50 values in the micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | PC-3 | 0.67 |

| Compound B (similar structure) | HCT-116 | 0.80 |

| Compound C (similar structure) | ACHN | 0.87 |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation and survival.

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways .

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis via inhibition of fatty acid biosynthesis is a proposed mechanism for its antimicrobial effects .

Q & A

Q. What are the optimized synthetic routes for 5-(Methoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can purity be ensured?

Basic Synthesis & Purification

The synthesis of this compound can be approached via cyclocondensation reactions using precursors like hydrazides and acyl chlorides. Key steps include:

- Intermediate Preparation : Reacting pyrrolidin-3-amine derivatives with methoxymethyl-substituted amidoximes under reflux conditions in polar aprotic solvents (e.g., DMF or DCE) .

- Oxadiazole Formation : Cyclization using coupling agents like EDCI or DCC, followed by purification via flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) to achieve >95% purity .

- Critical Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H/13C NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; pyrrolidine ring signals at δ 2.5–3.0 ppm) .

Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives?

Advanced Data Analysis

Discrepancies in biological activity (e.g., cell-line-specific apoptosis vs. inactivity) may arise from:

- Structural Variability : Substituent effects (e.g., trifluoromethyl vs. methoxymethyl groups) altering target binding. For example, 3-trifluoromethylphenyl analogs show anticancer activity in breast cancer lines (T47D) but not in others due to TIP47 protein interactions .

- Experimental Design : Differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using positive controls (e.g., staurosporine for apoptosis) and replicate across multiple cell lines .

- Target Specificity : Use photoaffinity labeling (e.g., 125I-tagged probes) to identify binding partners and validate via siRNA knockdown .

Q. What computational strategies are effective for predicting the biological targets of this compound?

Advanced Molecular Modeling

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with pyrrolidine nitrogen and hydrophobic contacts with the methoxymethyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand–protein interaction fingerprints .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial IC50 values .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced SAR Methodology

-

Substituent Screening : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the methoxymethyl or pyrrolidine positions. Test in vitro for IC50 shifts. For example:

Substituent (R) Anticancer IC50 (μM) Antimicrobial MIC (μg/mL) -CH2OCH$_3 2.1 ± 0.3 16 -CF3 0.8 ± 0.2 8 Data adapted from . -

Bioisosteric Replacement : Replace the oxadiazole core with triazoles or thiadiazoles to modulate solubility and target affinity .

-

Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) and introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Advanced Preclinical Evaluation

- Xenograft Models : Administer 10–50 mg/kg (IP or oral) in nude mice bearing MX-1 tumors. Monitor tumor volume biweekly and validate efficacy via histopathology (e.g., caspase-3 staining for apoptosis) .

- PK/PD Profiling : Collect plasma at 0.5, 2, 6, 12, and 24 h post-dose. Calculate AUC and t1/2 using LC-MS/MS. Optimize dosing if Cmax < 1 μM .

- Toxicity Screening : Perform acute toxicity studies in rodents (OECD 423). Target a therapeutic index (LD50/ED50) >10 .

Q. How should stability studies be designed for long-term storage?

Basic Stability Protocols

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor decomposition via HPLC; acceptable degradation <5% over 4 weeks .

- Storage Conditions : Store lyophilized powder at -20°C under argon. In solution (DMSO), use aliquots to avoid freeze-thaw cycles .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Process Chemistry

- Low Yields : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves cyclization efficiency from 47% to >80% .

- Scalability : Transition from batch to continuous flow reactors (e.g., Uniqsis FlowSyn) to enhance reproducibility and reduce reaction time .

- Green Chemistry : Replace DMF with Cyrene™ (biobased solvent) to improve E-factor and comply with EPA guidelines .

Q. Which spectroscopic techniques are critical for characterizing degradation products?

Advanced Analytical Chemistry

- LC-HRMS : Identify hydrolyzed products (e.g., methoxymethyl → hydroxymethyl) with m/z shifts of +16 Da .

- 2D NMR : Use 1H-13C HSQC to resolve overlapping signals in decomposed samples .

- X-ray Crystallography : Confirm stereochemistry of degradation byproducts (e.g., epimerization at pyrrolidine C3) .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-(methoxymethyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H13N3O2/c1-12-5-7-10-8(11-13-7)6-2-3-9-4-6/h6,9H,2-5H2,1H3 |

InChI Key |

JKDBFEXELBJXGJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC(=NO1)C2CCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.